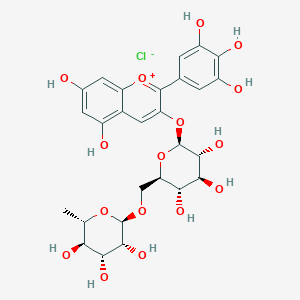

Delphinidin 3-rutinoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delphinidin 3-rutinoside can be synthesized through chemical reactions involving delphinidin and rutinose. The synthesis typically involves glycosylation reactions where delphinidin is reacted with rutinose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as blackcurrant berries. The extraction process includes steps like solvent extraction, purification using column chromatography, and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Delphinidin 3-rutinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert this compound into its leucoanthocyanidin form.

Substitution: Glycosyl substitution reactions can modify the glycosidic moiety attached to delphinidin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed in glycosyl substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanidins.

Substitution: Various glycosylated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Glucagon-like Peptide-1 Secretion

D3R has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism. Research indicates that D3R enhances GLP-1 secretion in GLUTag L cells through a mechanism involving intracellular calcium mobilization and activation of the Ca2+/calmodulin-dependent kinase II pathway. This effect suggests that D3R could contribute to improved glucose tolerance and may reduce the need for diabetic medications .

Blackcurrant Extract Studies

Studies utilizing this compound-rich blackcurrant extracts have demonstrated significant improvements in glucose tolerance and reductions in blood glucose levels, further supporting its role as a GLP-1 secretagogue . The stability of D3R in the gastrointestinal tract enhances its bioavailability and effectiveness as a therapeutic agent against diabetes.

Cardiovascular Health

Vascular Relaxation Mechanism

D3R has shown promising results in cardiovascular applications, particularly in inducing relaxation of vascular smooth muscle. In bovine ciliary smooth muscle studies, D3R was found to inhibit contractions induced by endothelin-1, suggesting its potential as a therapeutic agent for managing hypertension . The mechanism involves increased cyclic GMP production and modulation of myosin light chain phosphorylation, indicating that D3R may enhance nitric oxide signaling pathways.

Cancer Prevention

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of D3R against various cancer cell lines. Notably, it has shown effectiveness against gastric and intestinal cancers when combined with other compounds like chlorogenic acid . The compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for dietary interventions aimed at cancer prevention.

Mechanisms of Action

Research indicates that D3R may inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to affect the PI3K/AKT and ERK1/2 MAPK signaling pathways, leading to reduced cell viability and migration in ovarian cancer cells . These findings suggest that D3R could be integrated into dietary strategies aimed at reducing cancer risk.

Antioxidant Properties

Oxygen Radical Absorbance Capacity

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies measuring the oxygen radical absorbance capacity (ORAC) have demonstrated that D3R possesses strong antioxidant properties, contributing to its overall health benefits . The antioxidant effects are attributed to its structure, which allows it to scavenge free radicals effectively.

Summary Table of Applications

Wirkmechanismus

Delphinidin 3-rutinoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like COX-2.

Anticancer Activity: this compound targets multiple signaling pathways, including the MAPK pathway and activator protein 1 (AP-1), to induce apoptosis and inhibit cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

- Delphinidin 3-glucoside

- Delphinidin 3-galactoside

- Delphinidin 3-sambubioside

- Delphinidin 3-arabinoside

Comparison: Delphinidin 3-rutinoside is unique due to its specific glycosidic linkage with rutinose, which influences its bioavailability and biological activity. Compared to other delphinidin glycosides, this compound has shown distinct antioxidant and anticancer properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Delphinidin 3-rutinoside (D3R) is an anthocyanin glycoside found in various fruits and vegetables, recognized for its potential health benefits, particularly in metabolic regulation, anticancer properties, and neuroprotection. This article presents a comprehensive overview of the biological activities associated with D3R, supported by recent research findings and case studies.

Chemical Structure and Properties

D3R is characterized by its delphinidin aglycone structure with a rutinoside moiety. The presence of hydroxyl groups on the B-ring enhances its biological activity, particularly in stimulating glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism.

Research has demonstrated that D3R stimulates GLP-1 secretion from GLUTag L cells through several mechanisms:

- Calcium Mobilization : D3R activates the inositol 1,4,5-trisphosphate receptor (IP3R), leading to intracellular calcium mobilization and subsequent activation of calmodulin-dependent kinase II (CaMKII) .

- G Protein-Coupled Receptor Activation : The stimulation of GLP-1 secretion is also mediated via G protein-coupled receptors (GPR40/120), indicating a complex interplay between different signaling pathways .

1. Antidiabetic Effects

D3R has been shown to enhance GLP-1 secretion in a concentration-dependent manner. In studies, treatment with D3R at concentrations as low as 10 µM significantly increased GLP-1 levels, suggesting its potential as a therapeutic agent for diabetes management .

Table 1: Effects of D3R on GLP-1 Secretion

| Concentration (µM) | GLP-1 Secretion Increase (%) |

|---|---|

| 10 | Significant |

| 100 | Markedly higher |

2. Anticancer Properties

D3R exhibits promising anticancer effects across various cancer cell lines. It has been reported to inhibit the growth of breast (MCF-7), colon (HCT-116), and lung (NCI-H460) cancer cells by inducing apoptosis and autophagy .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies indicated that D3R effectively reduced cell viability in cancer cell lines:

- MCF-7 (Breast Cancer) : 24% inhibition at 250 µg/mL

- HCT-116 (Colon Cancer) : 50% inhibition at 250 µg/mL

- NCI-H460 (Lung Cancer) : 54% inhibition at 250 µg/mL

3. Neuroprotective Effects

D3R has been associated with neuroprotective properties, particularly against oxidative stress-induced damage. Studies suggest that it can protect dopaminergic neurons from toxicity related to Parkinson’s disease by mitigating mitochondrial dysfunction .

Table 2: Neuroprotective Effects of D3R

| Treatment | Effect on Neuronal Cells (%) |

|---|---|

| D3R (1 µM) | Protection against rotenone toxicity |

| Control | No protection |

Pharmacokinetics

The bioavailability of D3R has been studied extensively. Following oral administration, it was found that approximately 2.67% of the ingested dose was excreted unchanged in urine, indicating moderate absorption . The pharmacokinetic profile shows a peak plasma concentration at approximately 26.3 minutes post-ingestion .

Table 3: Pharmacokinetic Data for D3R

| Parameter | Value |

|---|---|

| Tmax (min) | 26.3 |

| Cmax (µmol/L) | 0.285 ± 0.071 |

| Urinary Excretion (%) | 2.67 ± 1.24 |

Eigenschaften

CAS-Nummer |

15674-58-5 |

|---|---|

Molekularformel |

C27H31O16+ |

Molekulargewicht |

611.5 g/mol |

IUPAC-Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChI-Schlüssel |

PLKUTZNSKRWCCA-LTSKFBHWSA-O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

Synonyme |

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium; Delphinidin 3-O-rutinoside; Tulipanin chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Delphinidin 3-rutinoside affect glucagon-like peptide-1 (GLP-1) secretion?

A1: this compound (D3R) stimulates GLP-1 secretion in GLUTag L cells, a murine enteroendocrine cell line. Research suggests this occurs through a mechanism involving inositol 1,4,5-trisphosphate receptor-mediated intracellular Ca2+ mobilization, ultimately activating the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway. [] G protein-coupled receptors (GPRs), specifically GPR40/120, may also play a role in this process. []

Q2: Does the structure of this compound influence its ability to stimulate GLP-1 secretion?

A2: Yes, studies indicate that the presence of three hydroxyl groups or two methoxyl groups on the aromatic ring of anthocyanins is crucial for stimulating GLP-1 secretion. [] The rutinose moiety in D3R appears to significantly enhance GLP-1 secretion, but only when combined with the three hydroxyl groups on the aromatic ring. []

Q3: What is the potential significance of D3R's ability to stimulate GLP-1 secretion?

A3: GLP-1 plays a vital role in regulating blood glucose levels. By stimulating GLP-1 secretion, D3R may contribute to the prevention and treatment of diabetes. [] This effect could potentially help reduce reliance on diabetic medications. []

Q4: What other biological activities have been observed for D3R?

A4: Studies have shown that D3R and other blackcurrant anthocyanins exhibit phytoestrogenic activity, interacting with both estrogen receptor α and β. [] Interestingly, D3R shows a higher binding affinity for ERβ compared to ERα. []

Q5: Does D3R possess any anti-inflammatory properties?

A5: Research suggests that berry anthocyanin fractions rich in D3R can suppress pro-inflammatory gene expression and the secretion of inflammatory mediators like interleukin-1β and tumor necrosis factor-α (TNFα) in LPS-stimulated RAW 264.7 macrophages. [] This anti-inflammatory effect is primarily attributed to the inhibition of nuclear factor κB (NF-κB) p65 translocation to the nucleus. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C27H31O15+ and a molecular weight of 595.5 g/mol.

Q7: How do structural modifications to the anthocyanin molecule affect its activity?

A7: Modifications to the anthocyanin structure, such as acylation and glycosylation patterns, can significantly influence its color stability and antioxidant capacity. [] For instance, 3,5-diglycosylated structures, like those found in violet pepper, tend to exhibit lower antioxidant activity compared to less glycosylated forms. [] Acylation generally contributes to a more purplish hue but does not necessarily translate to greater stability against fading, especially in the presence of additional glycosylation at the C5 position. []

Q8: How does the configuration of the acylating group impact the properties of D3R?

A8: The cis-trans configuration of the acylating group significantly affects the spectral characteristics, color, and stability of anthocyanins like D3R. [] Cis-acylated pigments generally display a bathochromic shift in their maximum absorbance wavelength (λmax), resulting in bluer hues compared to their trans counterparts. [] Additionally, cis acylation appears to reduce hydration across different pH levels, leading to increased color intensity. [] Conversely, trans acylation seems to enhance color retention over time. []

Q9: How does high-pressure processing (HPP) affect the stability of anthocyanins like D3R in blackcurrants?

A9: Studies on blackcurrants suggest that HPP can influence the stability of anthocyanins like cyanidin-3-rutinoside and D3R, as well as ascorbic acid. [] The optimal pressure for preserving these compounds appears to be around 600 MPa, particularly when combined with storage at 5°C. [] The degradation rates observed for anthocyanins seem to be related to those of ascorbic acid. []

Q10: What analytical techniques are commonly employed to identify and quantify anthocyanins like D3R in plant materials?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for analyzing anthocyanins. [, , , , ] Researchers often utilize photodiode array (PDA) detectors, [, , , ] mass spectrometry (MS), [, , , ] and tandem mass spectrometry (MS/MS) [, , ] for comprehensive identification and quantification of individual anthocyanins like D3R.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.